molecular formula C16H28N2O3 B5494493 N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No. B5494493
M. Wt: 296.40 g/mol
InChI Key: JTNODDDEFWHXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, also known as ET-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ET-1 is a member of the oxazepine family of compounds and has been shown to have a diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is not fully understood, but it is thought to act on multiple targets within the central nervous system. It has been shown to modulate the activity of several neurotransmitter systems, including the GABAergic, glutamatergic, and opioid systems. N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has also been shown to have effects on ion channels and voltage-gated calcium channels.
Biochemical and Physiological Effects:
N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines, such as TNF-alpha and IL-6, and to decrease the activation of microglia, the immune cells of the central nervous system. N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has also been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide in lab experiments is its potent and diverse range of biological activities. This makes it a useful tool for studying the effects of modulating different neurotransmitter systems and ion channels. However, one limitation of using N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for research on N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide. One area of interest is its potential as a treatment for chronic pain conditions. Further research is needed to fully understand the mechanism of action of N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide and to determine its safety and efficacy in humans. Additionally, N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide may have potential as a treatment for neurological disorders such as epilepsy and anxiety, and further research is needed to explore these potential therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves a multi-step process that begins with the reaction of N-ethylglycine with ethyl chloroacetate to form the intermediate N-ethyl-N-(ethoxycarbonylmethyl)glycine. This intermediate is then reacted with 2-oxoazepane to form the oxazepine ring. The final step involves the reaction of the oxazepine intermediate with tetrahydro-2H-pyran-4-ylmethylamine to form N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide.

Scientific Research Applications

N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in a variety of disease states. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions. N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has also been shown to have anticonvulsant and anxiolytic effects, making it a potential treatment option for neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

N-ethyl-N-(oxan-4-ylmethyl)-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-2-17(12-14-7-10-21-11-8-14)16(20)13-18-9-5-3-4-6-15(18)19/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNODDDEFWHXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCOCC1)C(=O)CN2CCCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-oxoazepan-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

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